molecular formula C₁₄H₁₈NNaO₈ B1141034 Dopamine 3-β-D-Glucuronide Sodium Salt CAS No. 69975-91-3

Dopamine 3-β-D-Glucuronide Sodium Salt

Cat. No.: B1141034
CAS No.: 69975-91-3
M. Wt: 351.28
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Description

Dopamine 3-β-D-Glucuronide Sodium Salt: is a metabolite of dopamine, a crucial neurotransmitter in the brain. This compound is often used in research to study the metabolism and function of dopamine in various biological systems. It has the molecular formula C₁₄H₁₈NNaO₈ and a molecular weight of 351.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dopamine 3-β-D-Glucuronide Sodium Salt typically involves the glucuronidation of dopamine. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation uses UDP-glucuronosyltransferase enzymes to transfer glucuronic acid to dopamine, forming the glucuronide conjugate .

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic reactions, where dopamine is reacted with UDP-glucuronic acid in the presence of UDP-glucuronosyltransferase . The reaction is typically carried out under controlled pH and temperature conditions to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Dopamine 3-β-D-Glucuronide Sodium Salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dopamine 3-β-D-Glucuronide Sodium Salt has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dopamine 3-β-D-Glucuronide Sodium Salt is unique due to its specific glucuronidation at the 3-position of dopamine. This specific conjugation affects its metabolic pathway and excretion profile, distinguishing it from other dopamine glucuronides and catecholamine metabolites .

Biological Activity

Dopamine 3-β-D-glucuronide sodium salt is a significant metabolite of dopamine, a neurotransmitter crucial for numerous physiological functions, including mood regulation, motor control, and reward pathways. This compound is characterized by a glucuronic acid moiety attached to the dopamine molecule, which enhances its solubility and alters its pharmacokinetic properties compared to other dopamine metabolites. Understanding the biological activity of this compound is essential for elucidating its role in dopamine metabolism and its potential therapeutic applications.

  • Molecular Formula : C₁₄H₁₉NNaO₈
  • Molecular Weight : Approximately 329.303 g/mol
  • Structure : The compound features a glucuronic acid conjugation which plays a significant role in its biological activity and metabolism.

Biological Activities

This compound exhibits several key biological activities:

  • Metabolism and Excretion : As a metabolite of dopamine, it plays an essential role in the detoxification processes and elimination of dopamine from the body.
  • Receptor Interactions : It interacts with various receptors and enzymes, affecting dopaminergic signaling pathways.
  • Neurotransmission Modulation : The compound may influence neurotransmission by modulating the activity of dopamine receptors, particularly D3 receptors.

Enzymatic Activity

Research indicates that this compound is primarily formed through the action of UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A10. This enzyme catalyzes the glucuronidation of dopamine, facilitating its solubility and excretion:

  • UGT1A10 Activity : Studies have shown that UGT1A10 exhibits significant glucuronidation activity towards dopamine, preferentially producing dopamine 3-glucuronide over other metabolites .

Receptor Binding Studies

This compound has been shown to selectively induce calcium mobilization in cells expressing D3 receptors. This indicates that it may play a role in modulating immune responses through dopaminergic signaling:

  • Calcium Mobilization : In experiments using L1.2 cells transfected with D3 receptors, dopamine induced a dose-dependent increase in calcium levels, confirming its functional role in receptor-mediated signaling .

Comparative Analysis with Other Compounds

The unique glucuronic acid conjugation of this compound distinguishes it from other related compounds. A comparison table is provided below:

Compound NameMolecular FormulaKey Features
DopamineC₈H₁₁NO₂Primary neurotransmitter; precursor to glucuronide
NorepinephrineC₈H₁₁NO₃Related catecholamine; involved in stress response
Dopamine 4-sulfateC₈H₉NO₄SSulfated metabolite; plays a role in neurotransmission
3-O-Methyl-DopamineC₉H₁₃NO₂Methylated form; affects dopaminergic signaling
This compound C₁₄H₁₉NNaO₈ Enhances solubility; alters pharmacokinetics

Case Studies and Research Findings

  • Impact on Drug Metabolism : A study highlighted how the gut microbiome influences the metabolism of various drugs, including dopamine-related compounds. The presence of specific microbial populations can affect the bioavailability and therapeutic efficacy of drugs like L-DOPA, which is often co-administered with dopamine metabolites .
  • Neuroimmune Interactions : Research has demonstrated that dopamine can influence immune cell migration through D3 receptor activation. This suggests potential implications for understanding how dopamine metabolites like this compound could modulate immune responses .

Properties

CAS No.

69975-91-3

Molecular Formula

C₁₄H₁₈NNaO₈

Molecular Weight

351.28

Synonyms

5-(2-Aminoethyl)-2-hydroxyphenyl β-D-Glucopyranosiduronic Acid Sodium Salt;  Dopamine-3-O-glucuronide Sodium Salt; 

Origin of Product

United States

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